molecular formula C10H9NO3 B174504 Methyl Oxindole-5-carboxylate CAS No. 199328-10-4

Methyl Oxindole-5-carboxylate

Cat. No. B174504
M. Wt: 191.18 g/mol
InChI Key: CYBPPDZFRDSSME-UHFFFAOYSA-N
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Description

“Methyl Oxindole-5-carboxylate” is a chemical compound with the IUPAC name methyl 2-hydroxy-1H-indole-5-carboxylate . It has a molecular weight of 191.19 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of “Methyl Oxindole-5-carboxylate” involves several processes. One method involves heating a mixture of compound 1 (200 mg, 1.0 mmol) and HC1 (2.0 M in H20, 5 mL) to 100°C overnight. The mixture is then concentrated to get compound 2 (180 mg, 97%) as a light yellow solid .


Molecular Structure Analysis

The InChI code for “Methyl Oxindole-5-carboxylate” is 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-5,11-12H,1H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

“Methyl Oxindole-5-carboxylate” is used as a reactant in several chemical reactions. It is used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

“Methyl Oxindole-5-carboxylate” is a solid at 20 degrees Celsius . The storage temperature and physical form of the compound are not specified .

Scientific Research Applications

  • Biosynthesis of inhibitors of protein kinases

    • Application: Methyl Oxindole-5-carboxylate is used as a reactant in the biosynthesis of inhibitors of protein kinases .
  • Metal-free Friedel-Crafts alkylation

    • Application: This compound is used as a reactant in metal-free Friedel-Crafts alkylation .
  • Preparation of diphenylsulfonium ylides from Martin’s sulfurane

    • Application: Methyl Oxindole-5-carboxylate is used as a reactant in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
  • Cross dehydrogenative coupling reactions

    • Application: This compound is used as a reactant in cross dehydrogenative coupling reactions .
  • Synthesis of indirubin derivatives

    • Application: Methyl Oxindole-5-carboxylate is used as a reactant in the synthesis of indirubin derivatives .
  • Synthesis of Indole Derivatives

    • Application: Methyl Oxindole-5-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • Method: The reaction of Methyl Oxindole-5-carboxylate in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield (88%). Finally, the methylation reaction of this compound using MeI afforded phytoalexin in a high yield (97%) .
    • Results: Indole derivatives have various biological activities and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Antiviral Activity

    • Application: Methyl Oxindole-5-carboxylate derivatives have been reported as antiviral agents .
    • Method: In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results: This compound had an IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Synthesis of Pyridyl-ethenyl-indoles

    • Application: Methyl Oxindole-5-carboxylate is used in the synthesis of pyridyl-ethenyl-indoles .
  • Inhibitor of Botulinum Neurotoxin

    • Application: Methyl Oxindole-5-carboxylate derivatives have been reported as inhibitors of botulinum neurotoxin .

Safety And Hazards

“Methyl Oxindole-5-carboxylate” is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed and can cause skin and eye irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBPPDZFRDSSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378515
Record name Methyl Oxindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Oxindole-5-carboxylate

CAS RN

199328-10-4
Record name Methyl Oxindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.66 g (20.0 mmol) of ethyl (methylthio)acetate dissolved in 200 mL of dichloromethane was cooled with stirring to −70° C. and 2.7 g (20.0 mmol) of sulfuryl chloride was added. The reaction was stirred for 30 min. at −70° C., and a solution of 3.0 g (20 mol) of methyl 4-aminobenzoate and 4.3g (20 mmol) of Proton Sponge® in 250 mL of dichloromethane was added dropwise over 1 h. The resulting pink slurry was treated with 2.3 g (23 mmol) of TEA in one portion, and the solution was allowed to warm to rt. The solution was washed with three 250-mL portions of water, dried over MgSO4, and concentrated to give an oil. This was chromatographed on silica gel eluting with hexane:EtOAc (1:1) to yield 2.0 g (42% yield) of 3-methylthio-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester: 1H NMR (DMSO-d6): δ1.97 (s, 3H), 3.35 (s, 3H), 4.67 (s, 1H), 6.97 (d, J=8.2 Hz, 1H), 7.84 (s, 1H), 7.91 (d, J=8.2 Hz, 1H), 10.97 (s, 1H). A solution of 2.0 g (8.4 mmol) of 3-methylthio-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester in 20 mL of acetic acid was treated with 10 g of zinc powder. The reaction mixture was stirred for 2 h at rt, filtered through celite and concentrated to dryness. The residue was chromatographed on silica gel eluting with hexane:EtOAc (1:1) to yield 1.6 g (99% yield) of 2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester as a pink solid: 1H NMR (DMSO-d6): δ3.52 (s, 2H), 3.77 (s, 3H), 6.87 (d, J=8.2 Hz, 1H), 7.74 (s, J=1H), 7.80 (d, J=8.2 Hz, 1H), 10.72 (br s, 1H). Conversion to the 3-dimethylaminomethylene-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester (mixture of E and Z isomers) was carried out via Procedure G in 49% yield: 1H NMR (DMSO-d6): δ3.29 Z (s, 6H), 3.31 E (s, 6H), 3.76 Z (s, 3H), 3.76 E (s, 3H), 6.74 Z (d, J=8.1 Hz, 1H), 6.81 E (d, J=8.2 Hz, 1H), 7.47-7.50 Z(m, 1H), 7.50-7.52 E (m, 1H), 7.57 E (dd, J=1.3, 8.2 Hz, 1H), 7.74 Z (s, 1H), 7.89 Z (s, 1H), 7.94 E (s, 1H), 10.33 Z (bs, 1H), 10.43 E (bs, 1H). The title compound was prepared in 41% yield from 3-[(dimethylamino)methylene]oxindole-5-carboxylic acid methyl ester and 4-aminobenzenesulfonamide according to Procedure J: 1H NMR (DMSO-d6): δ3.81 (s, 3H), 6.92 (d, J=8.2 Hz, 1H), 7.26 (s, 2H), 7.60 (d, J=8.4 Hz, 2H), 7.69 (d, J=8.2 Hz, 1H), 7.75 (d, J=8.4 Hz, 2H), 8.29 (s 1H), 8.86 (d, J=12.4 Hz, 1H), 10.80 (d, J=12.4 Hz, 1H), 10.94 (s, 1H); APCI−MS m/z372 (M−1)−. Anal. Calcd for C17H15N3O5S: C, 54.68, H, 4.05; N, 11.25; S 8.59. Found C, 54.65, H, 4.12; N, 11.17; S. 8.49.
Name
3-methylthio-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

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